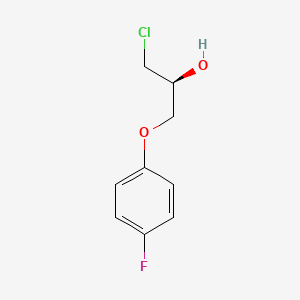

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Übersicht

Beschreibung

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and (S)-epichlorohydrin.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: The enantiomer of the compound with opposite stereochemistry.

1-Chloro-3-(4-fluorophenoxy)propan-2-ol: The racemic mixture containing both enantiomers.

1-Chloro-3-(4-methylphenoxy)propan-2-ol: A similar compound with a methyl group instead of a fluorine atom.

Uniqueness

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is unique due to its specific stereochemistry and the presence of the fluorophenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol, a chiral organic compound, has garnered attention due to its potential biological activities linked to its unique structural features. This article explores the compound's biological activity, including its pharmacological properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 204.63 g/mol. The compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group. Its chirality allows it to exist in two enantiomeric forms: (S)-(-)-1-chloro-3-(4-fluorophenoxy)-2-propanol and (R)-(+)-1-chloro-3-(4-fluorophenoxy)-2-propanol, which may exhibit different biological activities and properties.

Pharmacological Properties

The biological activity of this compound is primarily influenced by its structural components. The fluorophenoxy group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy as a therapeutic agent. Similar compounds have been identified as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also possess neuropharmacological effects.

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fluoxetine | SSRI with fluorinated phenyl group | Antidepressant; selective serotonin reuptake inhibitor |

| Duloxetine | Dual reuptake inhibitor | Treats depression and anxiety disorders |

| Tomoxetine | Norepinephrine reuptake inhibitor | Potential treatment for ADHD |

| Nisoxetine | Similar structure to Tomoxetine | Norepinephrine reuptake inhibition |

This comparison highlights the unique combination of halogen substituents in this compound, which may contribute to its distinct pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. In vitro tests revealed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds demonstrated potent antimicrobial effects, with some derivatives showing MIC values as low as 0.22 μg/mL .

Case Studies on Antimicrobial Efficacy

A study focusing on the antimicrobial evaluation of derivatives similar to this compound reported:

- Compound 7b : Showed the most significant activity against tested pathogens with MIC values ranging from 0.22 to 0.25 μg/mL.

- Biofilm Inhibition : Derivatives exhibited superior inhibition of biofilm formation compared to Ciprofloxacin, indicating their potential in treating biofilm-associated infections .

Safety Profile and Toxicity

Toxicity assessments indicated that derivatives of this compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development in therapeutic applications . Additionally, noncytotoxicity was observed with IC50 values exceeding 60 μM, indicating that these compounds might be safe for use in clinical settings .

Eigenschaften

IUPAC Name |

(2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584213 | |

| Record name | (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-45-1 | |

| Record name | (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.